molecular formula C5H7F2N3O2 B2493880 5-Azido-4,4-difluoropentanoic acid CAS No. 2169071-57-0

5-Azido-4,4-difluoropentanoic acid

Cat. No.: B2493880
CAS No.: 2169071-57-0
M. Wt: 179.127
InChI Key: WOPGPFUTJWOOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azido-4,4-difluoropentanoic acid is an organic compound with the molecular formula C5H7F2N3O2 It is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-4,4-difluoropentanoic acid typically involves the introduction of the azido group into a suitable precursor molecule. One common method is the nucleophilic substitution reaction, where a halogenated precursor, such as 5-bromo-4,4-difluoropentanoic acid, is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Azido-4,4-difluoropentanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for nucleophilic substitution reactions.

    Alkynes: React with the azido group in cycloaddition reactions.

    Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for the reduction of the azido group to an amine.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

5-Azido-4,4-difluoropentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azido-4,4-difluoropentanoic acid largely depends on the specific application and the chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a dipolarophile, reacting with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azido-4,4-difluoropentanoic acid is unique due to the presence of both the azido group and the fluorine atoms. The fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-azido-4,4-difluoropentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O2/c6-5(7,3-9-10-8)2-1-4(11)12/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOPGPFUTJWOOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CN=[N+]=[N-])(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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